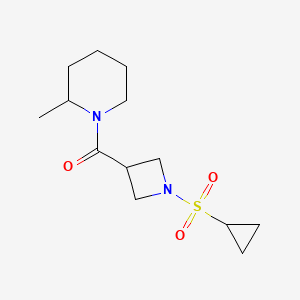![molecular formula C9H19NO B2717390 N-[(3,3-dimethyloxiran-2-yl)methyl]-N-ethylethanamine CAS No. 88091-95-6](/img/structure/B2717390.png)
N-[(3,3-dimethyloxiran-2-yl)methyl]-N-ethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,3-dimethyloxiran-2-yl)methyl]-N-ethylethanamine, also known as DMEA, is a chiral, nitrogen-containing amine. It is a derivative of oxirane, an oxygen-containing cyclic ether, and is used as a building block in the synthesis of pharmaceuticals and other organic compounds. DMEA is particularly useful in the synthesis of chiral compounds, as it can be used to form a chiral center in the molecule. It is also used in the synthesis of polymers, polysaccharides, and polypeptides.
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonists
A study detailed the development of a water-soluble neurokinin-1 receptor antagonist, which showcases the design of molecules with significant solubility and potential for clinical administration, highlighting the structural manipulation techniques to achieve desirable pharmacological properties (Harrison et al., 2001).
Antidepressant Derivatives
Research on 1-(1,3-benzodioxol-5-yl)-2-butanamine derivatives explores novel therapeutic classes for psychotherapy facilitation, indicating the importance of chemical modifications in developing new pharmacologic classes with potential mental health applications (Nichols et al., 1986).
Diagnostic Applications in Alzheimer’s Disease
A study utilized a novel compound for positron emission tomography to determine the localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's patients, demonstrating the utility of chemically engineered molecules in diagnostics (Shoghi-Jadid et al., 2002).
Insecticide Discovery
The discovery of sulfoxaflor, a novel insecticide, showcases the process of identifying and characterizing chemical compounds for agricultural applications, focusing on the management of sap-feeding pests (Zhu et al., 2011).
Environmental Chemistry
An investigation into the utilization of trimethylamine and other N-methyl compounds by Methanosarcina barkeri highlights the environmental and biochemical implications of microbial interactions with chemical compounds, relevant to methane formation and biodegradation processes (Hippe et al., 1979).
Eigenschaften
IUPAC Name |
N-[(3,3-dimethyloxiran-2-yl)methyl]-N-ethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-5-10(6-2)7-8-9(3,4)11-8/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZHUGUDCDTJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1C(O1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2717307.png)

![5-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2717310.png)
![3,5-dimethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2717311.png)
![6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine](/img/structure/B2717313.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2717317.png)

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2717319.png)

![2-Amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2717321.png)
![2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2717322.png)

![N-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)prop-2-enamide](/img/structure/B2717330.png)